1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine
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Overview
Description
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4,5-dimethoxy-2-nitrophenylmethyl group and a 2-ethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine typically involves multiple steps. One common method starts with the nitration of 4,5-dimethoxybenzaldehyde to form 4,5-dimethoxy-2-nitrobenzaldehyde. This intermediate is then subjected to a reductive amination reaction with piperazine and 2-ethoxyethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
Uniqueness
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications.
Properties
CAS No. |
918481-73-9 |
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Molecular Formula |
C17H27N3O5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine |
InChI |
InChI=1S/C17H27N3O5/c1-4-25-10-9-18-5-7-19(8-6-18)13-14-11-16(23-2)17(24-3)12-15(14)20(21)22/h11-12H,4-10,13H2,1-3H3 |
InChI Key |
OHSMPFXSDZIRJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CCN(CC1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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